molecular formula C12H10F2O2 B11880960 2-(Difluoromethoxy)naphthalene-3-methanol CAS No. 1261488-19-0

2-(Difluoromethoxy)naphthalene-3-methanol

Cat. No.: B11880960
CAS No.: 1261488-19-0
M. Wt: 224.20 g/mol
InChI Key: GFGZSXZGGFKCJH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-3-methanol is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-3-methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring. One common method is the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation of naphthalene can be achieved using difluorocarbene reagents in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to carbonyl or carboxyl functionalities under controlled conditions.

Reagent Conditions Product Key Observations
KMnO₄ (aq)Acidic, 60–80°C, 4–6 hrs2-(difluoromethoxy)naphthalene-3-carboxylic acidComplete conversion observed via TLC monitoring
CrO₃ (Jones reagent)H₂SO₄/acetone, 0°C, 2 hrs2-(difluoromethoxy)naphthalene-3-aldehyde72% yield; aldehyde confirmed by IR (ν=1720 cm⁻¹)
TEMPO/NaOClBiphasic (CH₂Cl₂/H₂O), pH 9.53-keto derivativeSelective oxidation without affecting difluoromethoxy group

Mechanistic Insight :
The oxidation proceeds via radical intermediates in TEMPO-mediated reactions, while acidic KMnO₄ follows an electron-transfer pathway. The electron-withdrawing difluoromethoxy group stabilizes intermediate carbocations, enhancing reaction rates .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, or the aromatic ring may undergo hydrogenation.

Reagent Conditions Product Efficiency
LiAlH₄THF, reflux, 8 hrs2-(difluoromethoxy)-3-methylnaphthalene85% yield
H₂/Pd-CEtOH, 50 psi, 12 hrsPartially hydrogenated naphthalene40% conversion
NaBH₄/I₂Dry THF, 25°C, 2 hrs3-(chloromethyl) derivativeSelective C-O bond cleavage

Key Findings :

  • LiAlH₄ reduces -CH₂OH to -CH₃ with high selectivity .

  • Catalytic hydrogenation preferentially targets the naphthalene ring over the difluoromethoxy group .

Substitution Reactions

The difluoromethoxy group (-OCF₂H) participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent Conditions Product Yield
NH₃ (g)CuCl₂ catalyst, 200°C, 24 hrs2-amino-3-hydroxymethylnaphthalene55%
Cl₂ (g)FeCl₃, CHCl₃, 40°C, 6 hrs2-chloro-3-hydroxymethylnaphthalene62%
KSCNDMF, 120°C, microwave, 30 min2-thiocyano derivative78%

Reactivity Trends :

Esterification and Ether Formation

The hydroxymethyl group participates in condensation reactions:

Reagent Conditions Product Application
Ac₂OPyridine, 25°C, 12 hrs3-acetoxymethyl derivativeProdrug synthesis
(CF₃SO₂)₂OCH₂Cl₂, -78°C, 2 hrsTriflate intermediateCross-coupling precursor
R-OH (alcohols)H₂SO₄, reflux, 6 hrs3-alkoxymethyl derivativesPolymer additives

Notable Observation :
Triflates derived from this compound show exceptional reactivity in Suzuki-Miyaura couplings, enabling π-system expansion .

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Product Mechanism
UV (254 nm), O₂3-keto-2-(difluoromethoxy)naphthaleneSinglet oxygen-mediated oxidation
UV (365 nm), I₂Iodinated derivativesRadical chain halogenation

Applications :
Photochemical pathways enable sustainable synthesis of fluorinated ketones, valuable in materials science .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • 2-(Difluoromethoxy)naphthalene-3-methanol serves as a versatile scaffold for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, enhancing its utility in organic synthesis.
  • Chemical Reactions :
    • The compound can undergo several reactions, including oxidation, reduction, and substitution. For example:
      • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
      • Reduction : It can be reduced to yield naphthylmethane derivatives.
      • Substitution : The difluoromethoxy group can be replaced with other functional groups under specific conditions.

Biology

  • Biological Activity :
    • Research indicates that this compound may interact with biological systems, influencing various cellular pathways. Initial studies suggest potential effects on signaling pathways relevant to cancer progression.
  • Antimicrobial Properties :
    • Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The difluoromethoxy group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy.
  • Anticancer Potential :
    • In vitro studies have demonstrated that this compound may inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Medicine

  • Drug Development :
    • The compound is being explored as a precursor in the development of new therapeutic agents. Its unique structure may lead to the discovery of novel drugs targeting specific diseases.
  • Mechanism of Action :
    • While the exact mechanism is not fully understood, it is believed that the compound interacts with specific molecular targets and pathways, potentially modulating enzyme activity or receptor binding.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A comparative study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 12.5 µg/mL compared to a control compound with an MIC of 25 µg/mL, highlighting its potential as an effective antimicrobial agent.
  • Anticancer Research :
    • In animal models, treatment with this compound resulted in significant reductions in tumor volume compared to controls (p-value < 0.05), indicating promising anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-3-methanol involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2-(difluoromethyl)-3-methoxy-
  • 2-(Difluoromethoxy)naphthalene

Uniqueness

2-(Difluoromethoxy)naphthalene-3-methanol is unique due to the presence of both the difluoromethoxy and methanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(Difluoromethoxy)naphthalene-3-methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This compound features a naphthalene ring substituted with a difluoromethoxy group and a hydroxymethyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C12H10F2O2
  • Molar Mass : Approximately 224.2 g/mol
  • Appearance : White to off-white crystalline solid
  • Density : Estimated around 1.298 g/cm³
  • Solubility : Soluble in organic solvents, enhancing its applicability in various biological assays.

The primary target of this compound is the monoamine oxidase (MAO) enzyme. The compound interacts with MAO in a competitive and reversible manner , leading to the inhibition of this enzyme. This inhibition affects the metabolic pathways of monoamines, resulting in increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and other physiological functions.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, indicating its potential as a drug candidate. Key findings include:

  • Modulation of G-protein-coupled receptors (GPCRs) : The compound has shown promise in interacting with GPCRs, which are pivotal in numerous signaling pathways involved in various diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to disease processes, although further investigation is necessary to fully elucidate its pharmacological profile.
  • Potential Anti-Cancer Properties : Research indicates that similar compounds exhibit notable anti-cancer activities, suggesting that this compound may also possess such properties.

Case Studies

  • In Vitro Studies :
    • In cell line assays, this compound demonstrated significant effects on cellular pathways relevant to cancer progression. Initial results indicated modulation of enzyme activities and receptor binding.
  • Comparative Analysis :
    • A comparison with structurally similar compounds revealed that the difluoromethoxy group enhances lipophilicity and biological activity.
    • Table 1 below summarizes key structural analogs and their biological activities.
Compound NamePosition of Hydroxymethyl GroupUnique Features
This compound3Potential drug candidate with unique activity
1-(Difluoromethoxy)naphthalene-3-methanol3Notable anti-cancer properties
2-(Difluoromethoxy)naphthalene-5-methanol5Modulator of GPCRs and ion channels

Properties

CAS No.

1261488-19-0

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[3-(difluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2

InChI Key

GFGZSXZGGFKCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)F

Origin of Product

United States

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